molecular formula C10H6F2N4 B1479508 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098003-81-5

1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1479508
CAS No.: 2098003-81-5
M. Wt: 220.18 g/mol
InChI Key: FOYMOYHOYMPDJT-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H6F2N4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related pyrazole carbonitriles has been determined using X-ray crystallography. This provides valuable insights for understanding molecular interactions and reactivity patterns (Liu, Chen, Sun, & Wu, 2013).

Synthetic Applications

  • Multicomponent reactions involving pyrazole carbonitriles have been explored, demonstrating their utility in synthesizing compounds with potential industrial, biological, and medicinal properties (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Medicinal Chemistry

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives under microwave irradiation has been studied. These compounds have shown promising antibacterial and antifungal activities, as well as potential antitumor effects against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Industrial Chemistry

  • Pyrazole carbonitriles have been utilized in the development of scalable syntheses for potent kinase inhibitors, highlighting their role in the production of pharmaceuticals (Arunachalam et al., 2019).

Materials Science

  • The structural and optical properties of pyrazolo pyridine derivatives have been investigated, providing insights into their potential applications in materials science, particularly in the development of electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

  • Aryl pyrazolo pyridine derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments, indicating their utility in industrial maintenance (Sudheer & Quraishi, 2015).

Analytical Chemistry

  • Research has been conducted on the vibrational spectra and structural analysis of pyrazolo pyridine derivatives, which is crucial for understanding their chemical behavior and applications in analytical techniques (Bahgat, Jasem, & El‐Emary, 2009).

Photovoltaic Applications

  • Studies on the photovoltaic properties of pyrazolo[4,3-b]pyridine derivatives suggest their potential use in light-responsive devices, expanding their application in renewable energy technologies (El-Menyawy, Zedan, & Nawar, 2019).

Anti-Inflammatory Properties

  • Pyrazole containing chalcones and pyridine-3-carbonitriles have been synthesized and their anti-inflammatory activity studied, suggesting potential pharmaceutical applications (Gadhave & Bhagwat, 2017).

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYMOYHOYMPDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

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